A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Ethyl-5-phenyl-1H-imidazole-2-thiol
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Ethyl-5-phenyl-1H-imidazole-2-thiol
Abstract
This technical guide provides a comprehensive framework for the complete spectroscopic characterization of 1-ethyl-5-phenyl-1H-imidazole-2-thiol (CAS No. 136802-73-8)[1]. As a member of the substituted imidazole-2-thione class, this molecule holds potential in medicinal chemistry and materials science, making its unambiguous structural verification paramount.[2][3] This document moves beyond a simple data sheet, offering detailed, field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices is explained, empowering researchers to not only replicate the results but also adapt these methodologies for analogous compounds. All protocols are designed as self-validating systems, ensuring scientific integrity and reproducibility.
Introduction and Molecular Overview
1-ethyl-5-phenyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole core substituted with an ethyl group at the N1 position, a phenyl group at the C5 position, and a thione group at the C2 position. The molecule exists in tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms, with the thione form generally predominating in the solid state and in most common solvents. This thione character significantly influences its spectroscopic properties.[4]
Accurate characterization is the bedrock of drug development and materials science. The multi-technique approach outlined herein—¹H NMR, ¹³C NMR, IR, and MS—provides orthogonal data points that, when synthesized, confirm the molecular structure, purity, and integrity of the analyte with a high degree of confidence.
Predicted Spectroscopic Data & Structural Rationale
Prior to empirical data acquisition, a thorough analysis of the molecular structure allows for the prediction of key spectroscopic features. This predictive exercise is crucial for experimental design and subsequent data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a small molecule.[5] Based on the structure of 1-ethyl-5-phenyl-1H-imidazole-2-thiol, we can predict the following signals.
Table 1: Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl-CH₃ | 1.2 - 1.5 | Triplet (t) | 14 - 18 |
| Ethyl-CH₂ | 4.0 - 4.4 | Quartet (q) | 40 - 45 |
| Imidazole C4-H | 7.0 - 7.5 | Singlet (s) | 118 - 125 |
| Phenyl C2'/C6'-H | 7.3 - 7.6 | Multiplet (m) | 128 - 131 |
| Phenyl C3'/C5'-H | 7.3 - 7.6 | Multiplet (m) | 128 - 131 |
| Phenyl C4'-H | 7.3 - 7.6 | Multiplet (m) | 129 - 132 |
| Imidazole C5 | N/A | N/A | 130 - 135 |
| Phenyl C1' | N/A | N/A | 132 - 136 |
| Imidazole C2 (C=S) | N/A | N/A | 160 - 170 |
| N-H / S-H | 11.0 - 13.0 | Broad Singlet (br s) | N/A |
Note: Predictions are based on established chemical shift ranges for similar functional groups. Actual values are dependent on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The thione (C=S) and imidazole ring systems are expected to produce characteristic absorption bands.
Table 2: Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| Aromatic C-H Stretch | 3050 - 3150 | Medium | Phenyl and imidazole C-H bonds.[6] |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Ethyl group C-H bonds.[7] |
| C=N Stretch | 1580 - 1610 | Strong | Imidazole ring stretching vibration.[2] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | Phenyl and imidazole ring skeletal vibrations.[7] |
| Thioamide II Band (C=S + C-N) | 1250 - 1350 | Strong | Characteristic for the thioamide/thione moiety. |
| Thioamide III Band (C-N) | ~1000 | Medium | C-N stretching within the thioamide group.[8] |
| C=S Stretch (Thione) | 1050 - 1250 & ~700 | Medium-Strong | The C=S bond has a complex vibrational character and often contributes to multiple bands.[8][9] |
| Aromatic C-H Bend | 690 - 900 | Strong | Out-of-plane bending confirms phenyl substitution.[7] |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is the preferred method for this class of molecule, as it is a soft ionization technique that typically preserves the molecular ion.[10][11]
Table 3: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₁₁H₁₂N₂S | Based on atomic composition.[1] |
| Exact Mass | 204.0721 | Monoisotopic mass calculated for C₁₁H₁₂N₂S. |
| [M+H]⁺ (Positive Mode) | 205.0799 | Protonated molecular ion, expected to be the base peak in ESI+. |
| [M-H]⁻ (Negative Mode) | 203.0643 | Deprotonated molecular ion, expected in ESI-. |
| Key Fragments | Loss of ethyl (-C₂H₄), cleavage of the imidazole ring. | Fragmentation patterns help confirm the substituent groups.[12] |
Experimental Protocols & Workflow
The following protocols are standardized for high-resolution data acquisition on modern spectroscopic instruments.
Master Workflow for Spectroscopic Characterization
This diagram illustrates the logical flow from sample preparation to final data synthesis for unambiguous structural confirmation.
Protocol: Nuclear Magnetic Resonance (NMR)
Causality Statement: The choice of a deuterated solvent is critical. It must fully dissolve the analyte without its residual signals obscuring important analyte peaks.[13][14] Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules.[15] However, the labile N-H/S-H proton may exchange or exhibit very broad signals; DMSO-d₆ is a superior choice for observing such protons due to its hydrogen-bond accepting nature.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[16]
-
Solubilization: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[15][17]
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
Spectrometer: 400 MHz or higher field strength for optimal resolution.
-
Temperature: Ambient probe temperature (~298 K).
-
-
Acquisition (¹H NMR):
-
Acquire a 1D proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks and identify multiplicities.
-
-
Acquisition (¹³C NMR):
-
Acquire a 1D proton-decoupled carbon spectrum.
-
Utilize a sufficient number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2 seconds to ensure quantitative accuracy for all carbon types.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Reference the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
Causality Statement: ATR-IR is selected for its simplicity, speed, and minimal sample preparation requirements.[18][19] It is a non-destructive technique ideal for solid powders or oils, providing high-quality data by measuring the absorption of an evanescent wave that penetrates a few microns into the sample surface.[20]
Methodology:
-
Background Collection: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbances of the instrument.[21]
-
Sample Application: Place a small amount (a few milligrams) of the solid analyte directly onto the center of the ATR crystal.[21]
-
Apply Pressure: Lower the pressure clamp and apply firm, even pressure to ensure good contact between the sample and the crystal surface.[18]
-
Data Acquisition:
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.
-
-
Cleaning: After analysis, retract the clamp, and clean the crystal surface thoroughly with a soft tissue soaked in an appropriate solvent (e.g., isopropanol).[18]
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Causality Statement: ESI is a soft ionization technique that generates charged droplets from a sample solution, allowing for the analysis of thermally labile and non-volatile molecules by transferring them into the gas phase as ions with minimal fragmentation.[10][22] This makes it ideal for determining the molecular weight of the parent compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µM) in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol.
-
Ionization Enhancement: For positive ion mode ([M+H]⁺), add 0.1% formic acid to the solution to facilitate protonation. For negative ion mode ([M-H]⁻), a small amount of ammonium hydroxide can be added.[23]
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Alternatively, couple with a Liquid Chromatography (LC) system for purity analysis.[10]
-
Instrumentation (High-Resolution MS, e.g., TOF or Orbitrap):
-
Ionization Mode: ESI, positive and negative modes.
-
Capillary Voltage: Set to an optimized value, typically 3-5 kV.
-
Gas Flow: Use nitrogen as the nebulizing and drying gas; optimize temperatures and flow rates to ensure efficient desolvation.
-
-
Data Acquisition:
-
Acquire spectra over a mass range that encompasses the expected molecular ion (e.g., m/z 50-500).
-
The high-resolution mass analyzer will provide accurate mass data, allowing for the determination of the elemental composition.
-
Visualization of Key Structural Features
This diagram highlights the key atomic environments within the molecule, providing a visual reference for the interpretation of NMR data.
Conclusion
The combination of NMR, IR, and MS provides a robust and definitive analytical package for the structural confirmation of 1-ethyl-5-phenyl-1H-imidazole-2-thiol. By following the detailed protocols and understanding the rationale behind each technique, researchers can generate high-quality, reproducible data. This guide serves not only as a record of the spectroscopic properties of a specific molecule but also as a methodological template for the broader scientific community engaged in the characterization of novel chemical entities.
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